molecular formula C15H13NO2 B14523115 Ethanone, 2-[(4-methoxyphenyl)imino]-1-phenyl- CAS No. 62558-62-7

Ethanone, 2-[(4-methoxyphenyl)imino]-1-phenyl-

Cat. No.: B14523115
CAS No.: 62558-62-7
M. Wt: 239.27 g/mol
InChI Key: NUAOGXIWVWWSHK-UHFFFAOYSA-N
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Description

Ethanone, 2-[(4-methoxyphenyl)imino]-1-phenyl- is an organic compound with a complex structure that includes both phenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-[(4-methoxyphenyl)imino]-1-phenyl- typically involves the reaction of 4-methoxybenzaldehyde with aniline in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-[(4-methoxyphenyl)imino]-1-phenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Ethanone, 2-[(4-methoxyphenyl)imino]-1-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 2-[(4-methoxyphenyl)imino]-1-phenyl- involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Similar structure but with a hydroxyl group instead of an imine group.

    Ethanone, 2-bromo-1-(4-methoxyphenyl)-: Contains a bromine atom, leading to different reactivity.

    Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-: Features two methoxyphenyl groups and a hydroxyl group.

Uniqueness

Ethanone, 2-[(4-methoxyphenyl)imino]-1-phenyl- is unique due to its imine group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

62558-62-7

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2-(4-methoxyphenyl)imino-1-phenylethanone

InChI

InChI=1S/C15H13NO2/c1-18-14-9-7-13(8-10-14)16-11-15(17)12-5-3-2-4-6-12/h2-11H,1H3

InChI Key

NUAOGXIWVWWSHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC(=O)C2=CC=CC=C2

Origin of Product

United States

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